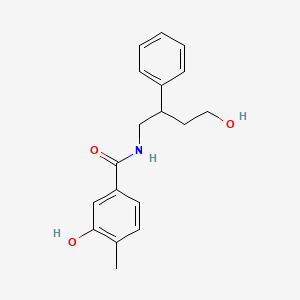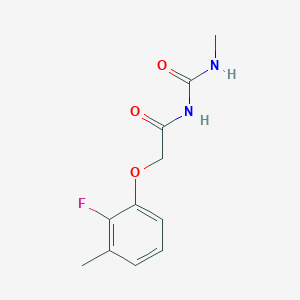
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is a chemical compound that has been widely used in scientific research applications. It is a type of pyrazolidinone derivative that has been synthesized using various methods.
作用機序
The mechanism of action of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is not fully understood. However, it is believed to act as a nucleophile, which can participate in various chemical reactions. It has been shown to form metal complexes, which can catalyze various reactions. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been shown to participate in the formation of heterocyclic compounds, which have various biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride are not fully understood. However, it has been shown to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor activity, which makes it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has shown to have various biological activities, which make it a potential candidate for drug discovery. However, the limitations of using (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride in lab experiments include its potential toxicity and lack of selectivity.
将来の方向性
There are several future directions for the research on (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride. One direction is to study its mechanism of action in more detail, which can lead to the discovery of new biological activities. Another direction is to synthesize new derivatives of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride, which can have improved selectivity and potency. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride can be used as a starting material for the synthesis of new pharmaceuticals, which can have various therapeutic applications.
Conclusion:
In conclusion, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is a chemical compound that has been widely used in scientific research applications. It can be synthesized using various methods and has shown to have various biological activities. The future directions for research on (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride include studying its mechanism of action in more detail, synthesizing new derivatives, and using it as a starting material for the synthesis of new pharmaceuticals.
合成法
The synthesis of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride can be achieved using several methods. One of the most commonly used methods is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with hydrochloric acid. Another method involves the reaction of 2,4-dimethylphenylhydrazine with 1-chloro-3-methyl-2-butanone, followed by the reaction with sodium hydroxide and hydrochloric acid. Both methods result in the formation of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride.
科学的研究の応用
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been widely used in scientific research applications. It has been used as a ligand in the preparation of metal complexes for catalytic reactions. It has also been used as a reagent in the synthesis of heterocyclic compounds. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been used as a starting material for the synthesis of various pharmaceuticals.
特性
IUPAC Name |
(2,4-dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-4-5-11(10(2)8-9)12(15)14-7-3-6-13-14;/h4-5,8,13H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOBJFNZBFDNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCN2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)

![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)

![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)

